molecular formula C10H6BrNO3 B1444226 8-Bromo-3-hydroxyquinoline-4-carboxylic acid CAS No. 1461714-85-1

8-Bromo-3-hydroxyquinoline-4-carboxylic acid

Cat. No. B1444226
CAS RN: 1461714-85-1
M. Wt: 268.06 g/mol
InChI Key: IDQNDKUXCCOUHX-UHFFFAOYSA-N
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Description

8-Bromo-3-hydroxyquinoline-4-carboxylic acid, also known as BHQ, is a heterocyclic organic acid used in various fields of chemistry. It has an empirical formula of C10H6BrNO3 .


Synthesis Analysis

The synthesis of quinoline compounds, including BHQ, has been extensively studied. Classical synthesis procedures such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of BHQ includes a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds . The molecular weight is 268.06 .


Chemical Reactions Analysis

Quinoline compounds, including BHQ, have been reported to undergo a variety of chemical reactions. For instance, the azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .


Physical And Chemical Properties Analysis

BHQ is a light yellow to white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetonitrile. It has a melting point of 227°C and a boiling point of 465°C.

Scientific Research Applications

Antimicrobial Applications

Compounds containing the 8-hydroxyquinoline nucleus exhibit a wide range of biological activities, including antimicrobial effects . This makes BHQ a potential candidate for the development of new antimicrobial agents.

Anticancer Applications

8-Hydroxyquinoline and its derivatives have shown anticancer properties . Therefore, BHQ could be used in the development of new anticancer drugs.

Antifungal Applications

8-Hydroxyquinoline and its derivatives also exhibit antifungal effects . This suggests that BHQ could be used in the development of new antifungal agents.

Antiviral Applications

8-Hydroxyquinoline derivatives have shown antiviral activities . This indicates that BHQ could be used in the development of new antiviral drugs.

Neuroprotection Applications

8-Hydroxyquinoline and its derivatives have been used as iron-chelators for neuroprotection . This suggests that BHQ could be used in the treatment of neurodegenerative diseases.

Safety and Hazards

BHQ is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

IUPAC Name

8-bromo-3-hydroxyquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-6-3-1-2-5-8(10(14)15)7(13)4-12-9(5)6/h1-4,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQNDKUXCCOUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Br)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-3-hydroxyquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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